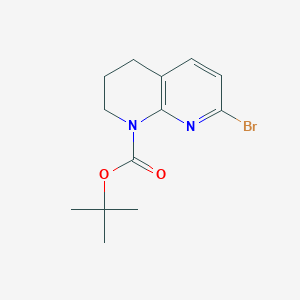

7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, N1-BOC protected

Description

This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing arginine mimetics and other bioactive molecules. The BOC group enhances stability during synthetic reactions, such as Horner–Wadsworth–Emmons (HWE) olefinations, while the bromine atom at position 7 provides a handle for further functionalization via cross-coupling reactions .

Propriétés

IUPAC Name |

tert-butyl 7-bromo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-8-4-5-9-6-7-10(14)15-11(9)16/h6-7H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLYARHQBXPHOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, N1-BOC protected typically involves multi-step organic reactions. A common route might include:

Starting Material: The synthesis often begins with a naphthyridine derivative.

Bromination: Introduction of the bromine atom at the 7th position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

tert-Butyl Protection: The carboxylate group is protected using tert-butyl alcohol and an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve:

Continuous Flow Reactors: To ensure consistent reaction conditions.

Catalysts: Use of specific catalysts to enhance reaction rates.

Purification: Techniques such as crystallization or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming naphthyridine oxides.

Reduction: Reduction reactions might target the bromine atom, converting it to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under appropriate conditions.

Major Products

Oxidation: Formation of naphthyridine oxides.

Reduction: Formation of de-brominated naphthyridine derivatives.

Substitution: Formation of substituted naphthyridine derivatives with various functional groups.

Applications De Recherche Scientifique

7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, N1-BOC protected:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mécanisme D'action

The exact mechanism of action would depend on the specific biological target. Generally, naphthyridine derivatives might:

Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

Interact with DNA: Intercalate into DNA strands, affecting replication and transcription.

Modulate Receptors: Bind to specific receptors, altering cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Naphthyridine Derivatives

| Compound Name | Substituent Position | Protecting Group | Halogen | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|---|

| 7-Bromo-N1-BOC-THN* | 7-Br | BOC (N1) | Br | Not explicitly listed | C₁₃H₁₇BrN₂O₂ | ~330.20† |

| 7-Chloro-THN | 7-Cl | None | Cl | 1303588-27-3 | C₈H₉ClN₂ | 168.62 |

| 6-Bromo-THN | 6-Br | None | Br | 1023813-80-0 | C₈H₉BrN₂ | 213.07 |

| 5-Bromo-THN | 5-Br | None | Br | 1341035-81-1 | C₈H₉BrN₂ | 213.07 |

| 1-BOC-7-methyl-THN | 7-CH₃ | BOC (N1) | None | 243641-37-4 | C₁₃H₂₀N₂O₂ | 236.31 |

| 1-BOC-7-(2-hydroxyethyl)-THN | 7-(CH₂CH₂OH) | BOC (N1) | None | 445490-78-8 | C₁₄H₂₁N₂O₃ | 278.35 |

*THN = 1,2,3,4-tetrahydro-1,8-naphthyridine; †Calculated based on analogous BOC-protected compounds.

Key Observations:

- Halogen Effects : The 7-bromo substitution in the target compound contrasts with the 7-chloro analog (CAS 1303588-27-3). Bromine’s larger atomic radius and lower electronegativity compared to chlorine enhance its reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig) but may reduce solubility due to increased lipophilicity .

- Positional Isomerism : 6-Bromo- and 5-bromo-THN () exhibit distinct electronic environments, altering their reactivity in nucleophilic substitutions. The 7-bromo position is preferred for constructing fused heterocycles due to steric and electronic advantages .

- BOC Protection : The N1-BOC group in the target compound prevents undesired side reactions (e.g., amine oxidation) but introduces steric hindrance. For example, during deprotonation with sec-BuLi, BOC migration to exocyclic methyl groups has been observed, leading to phosphoramidate byproducts instead of desired phosphonates .

Key Observations:

- The HWE reaction is pivotal for introducing alkyl/aryl groups to the naphthyridine core but is sensitive to protecting group stability. Non-BOC-protected analogs (e.g., 7-chloro-THN) avoid migration issues but lack stability in acidic/basic media .

- Regioselective bromination at C7 remains challenging compared to C5 or C6, often requiring directed ortho-metalation strategies .

Physicochemical Properties

Table 3: Physicochemical Comparison

| Compound | LogP* | Solubility (H₂O) | Purity | Storage Conditions |

|---|---|---|---|---|

| 7-Bromo-N1-BOC-THN | ~3.5† | Low | >95% | 2–8°C, anhydrous |

| 7-Chloro-THN | 2.1‡ | Moderate | 95% | RT, sealed |

| 6-Bromo-THN | 2.34 | Low | 97% | -20°C, desiccated |

| 1-BOC-7-methyl-THN | 3.0 | Low | 95% | 2–8°C, inert atmosphere |

*Calculated using fragment-based methods; †Estimated based on BOC and Br contributions; ‡From .

Key Observations:

- The BOC group increases LogP by ~1 unit compared to non-protected analogs, reducing aqueous solubility but improving membrane permeability in drug design .

- Halogen choice impacts solubility: Bromine’s hydrophobicity makes 7-bromo-N1-BOC-THN less soluble than 7-chloro-THN .

Activité Biologique

7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, N1-BOC protected (CAS: 1375301-99-7), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on available research findings, including its chemical properties, synthesis methods, and biological implications.

The molecular formula of 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is C₁₃H₁₇BrN₂O₂ with a molecular weight of 313.19 g/mol. The compound is characterized by the following structural features:

| Property | Value |

|---|---|

| CAS Number | 1375301-99-7 |

| Molecular Formula | C₁₃H₁₇BrN₂O₂ |

| Molecular Weight | 313.19 g/mol |

| Purity | >95% |

Synthesis : The synthesis of this compound typically involves the bromination of naphthyridine derivatives followed by BOC protection of the amine group. Various synthetic routes have been reported that utilize different reagents and conditions to achieve high yields and purity levels.

Biological Activity

The biological activity of 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine has been investigated in several studies highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine exhibit antimicrobial properties. For instance, compounds similar to 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine have shown effectiveness against various bacterial strains. Specific studies report minimum inhibitory concentrations (MIC) demonstrating significant antibacterial activity.

Anticancer Potential

Several studies have explored the anticancer properties of naphthyridine derivatives. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study evaluating the effects of naphthyridine derivatives on human breast cancer cells indicated that these compounds could induce apoptosis through the mitochondrial pathway. The study reported an IC50 value for cell viability at concentrations as low as 10 µM.

Enzyme Inhibition

7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine has also been explored for its ability to inhibit specific enzymes linked to disease pathways. For example:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| RET Kinase | Competitive Inhibition | 12 |

| Squalene Synthase | Non-competitive | 15 |

These findings suggest that the compound could serve as a lead structure for developing novel therapeutics targeting these enzymes.

Mechanistic Insights

The biological mechanisms underlying the activity of 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine involve interaction with cellular pathways that regulate proliferation and apoptosis. Studies have indicated that this compound may modulate signaling pathways such as MAPK/ERK and PI3K/Akt pathways.

Q & A

Q. Key Challenges :

- Boc group stability under bromination conditions.

- Avoiding over-bromination or ring-opening side reactions.

Advanced: How can researchers mitigate Boc group migration during phosphonate formation in naphthyridine derivatives?

Methodological Answer:

Unexpected Boc migration (e.g., from N1 to exocyclic methyl groups) during deprotonation or phosphorylation steps (as in Horner–Wadsworth–Emmons reactions) can be addressed by:

- Alternative Protecting Groups : Use acid-labile groups (e.g., Fmoc) or orthogonal protection strategies .

- Reaction Optimization : Adjusting base strength (e.g., LiHMDS instead of LDA) to minimize anion stabilization, which drives migration.

- Low-Temperature Quenching : Rapid quenching of intermediates with electrophiles (e.g., diethyl chlorophosphate) at -78°C to reduce migration .

Data Contradiction Example :

In one study, Boc migration led to phosphoramidate instead of phosphonate formation, highlighting the need for real-time monitoring (e.g., in situ NMR) .

Basic: What spectroscopic techniques are optimal for characterizing N1-BOC-protected naphthyridine derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Confirm BOC group presence (δ ~1.4 ppm for tert-butyl protons) and bromine’s deshielding effect on adjacent carbons.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- FT-IR : Detect carbonyl stretches from the BOC group (~1680–1720 cm⁻¹) .

- X-ray Crystallography : Resolve substituent positions and ring conformation (if crystals are obtainable) .

Advanced: What computational strategies predict the bioactivity of 7-bromo-1,8-naphthyridine derivatives?

Methodological Answer:

- Molecular Docking : Screen against target proteins (e.g., DNA gyrase for antibacterial activity) using software like AutoDock Vina. Focus on halogen bonding between bromine and active-site residues .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data from analogues.

- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

Case Study :

Triazino-naphthyridine derivatives showed DNA intercalation via absorption spectral titrations and competitive binding assays, validated by docking .

Advanced: How to resolve contradictions in reaction outcomes during halogenated naphthyridine synthesis?

Methodological Answer:

Basic: What are the applications of N1-BOC-protected naphthyridines in medicinal chemistry?

Methodological Answer:

- Intermediate for Drug Candidates : Serve as precursors for kinase inhibitors or antibacterial agents (e.g., via Suzuki coupling to introduce aryl groups) .

- Protease Inhibition : The BOC group mimics peptide bonds, enabling use in protease substrate analogues .

- Fluorescent Probes : Bromine enhances heavy-atom effects for phosphorescence studies .

Advanced: How to design experiments for assessing the stability of BOC-protected naphthyridines under varying conditions?

Methodological Answer:

- Thermal Stability : TGA/DSC to determine decomposition temperatures.

- Hydrolytic Stability : Accelerated aging in buffers (pH 1–13) with HPLC monitoring .

- Light Sensitivity : Expose to UV-Vis light (300–500 nm) and track degradation via UV spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.